molecular formula C20H14F3N3O3 B6312697 3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide CAS No. 1357625-44-5

3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide

Cat. No.: B6312697
CAS No.: 1357625-44-5
M. Wt: 401.3 g/mol
InChI Key: ZVLOLELAEWNYRW-UHFFFAOYSA-N
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Description

3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide is a versatile chemical compound with immense potential in scientific research. Its unique structure enables its application in various fields, including pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide exerts its effects involves interactions with specific molecular targets and pathways. The nitro and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-4-phenylamino-5-(trifluoromethyl)benzamide
  • 3-Nitro-4-phenylamino-5-(trifluoromethyl)benzene
  • 3-Nitro-4-phenylamino-5-(trifluoromethyl)benzoic acid

Uniqueness

3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-anilino-3-nitro-N-phenyl-5-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O3/c21-20(22,23)16-11-13(19(27)25-15-9-5-2-6-10-15)12-17(26(28)29)18(16)24-14-7-3-1-4-8-14/h1-12,24H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLOLELAEWNYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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